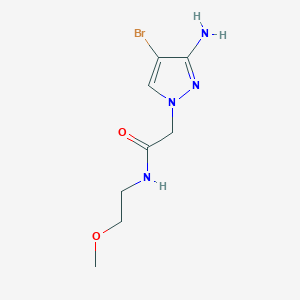
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Amination: The amino group is introduced at the 3-position through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 2-methoxyethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromo group or the pyrazole ring.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may have applications in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Exploration as a potential drug candidate for various therapeutic areas, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Lacks the bromo group, which may affect its biological activity.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Contains a chloro group instead of a bromo group, which may result in different reactivity and properties.
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(ethyl)acetamide: Has an ethyl group instead of a methoxyethyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the bromo group and the methoxyethyl side chain in 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may confer unique properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C8H13BrN4O2 |
|---|---|
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
2-(3-amino-4-bromopyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H13BrN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
InChI-Schlüssel |
FUTROKBOHNFPDR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)CN1C=C(C(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


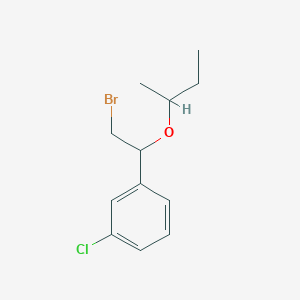
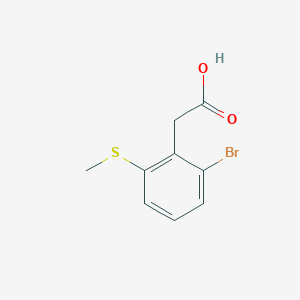
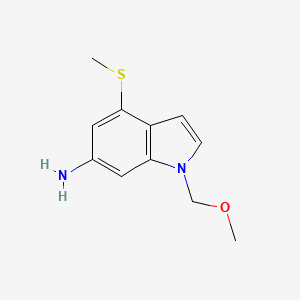

![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)
![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
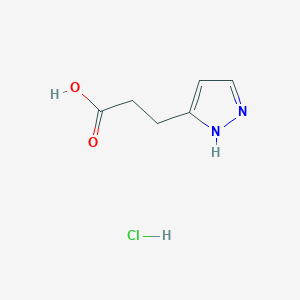


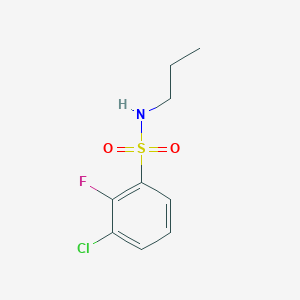
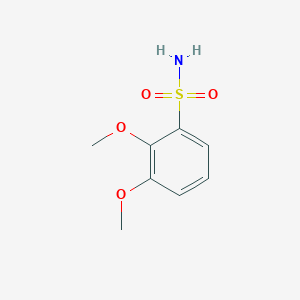

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)

